1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3/c1-12-3-4-14(9-13(12)2)17(27)23-7-5-15(6-8-23)24-10-16(26)25(18(24)28)11-19(20,21)22/h3-4,9,15H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQWQNOPPMGEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. The incorporation of the trifluoroethyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapy.
- Inhibition of Enzymatic Activity : The imidazolidine-2,4-dione structure is known to interact with various enzymes. Preliminary studies suggest that this compound could serve as an inhibitor for specific enzymes involved in disease pathways, such as proteases linked to inflammatory diseases.
- Neurological Applications : The piperidine moiety is often associated with neuroactive compounds. This suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.
Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry explored derivatives of imidazolidine-2,4-dione compounds for their antitumor efficacy. The results indicated that modifications to the benzoyl group significantly influenced cytotoxicity against various cancer cell lines. The compound showed promise as a lead compound for further development in cancer therapeutics .
Enzyme Inhibition
Another research article focused on the enzyme inhibition properties of similar imidazolidine derivatives. The findings revealed that these compounds effectively inhibited matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling . This positions the compound as a potential therapeutic agent for conditions characterized by excessive MMP activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs include derivatives with variations in the acyl/aromatic substituents on the piperidine ring or modifications to the imidazolidine-dione core. Key comparisons are outlined below:
Structural and Functional Comparisons
Key Observations
Substituent Effects: The target compound’s 3,4-dimethylbenzoyl group provides steric bulk and electron donation, which may enhance binding to hydrophobic pockets in biological targets. BK49330’s benzofuran ring incorporates an oxygen atom, which could enhance π-π stacking interactions and metabolic stability due to the heterocyclic structure .
Molecular Weight and Lipophilicity :
- The trifluoroethyl group is conserved across all three compounds, contributing to similar lipophilicity profiles.
- The benzofuran in BK49330 increases molecular weight (439.39 g/mol) compared to the other analogs, possibly influencing pharmacokinetics .
Commercial Accessibility :
- Only BK65704 has explicit pricing and stock information ($8/1g), suggesting it is more readily available for research purposes .
Q & A
Q. What are the key steps in synthesizing 1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step reactions, including:
- Piperidine functionalization : Introduction of the 3,4-dimethylbenzoyl group via nucleophilic acyl substitution or coupling reactions.
- Imidazolidine-2,4-dione formation : Cyclization of urea derivatives or condensation of carbonyl-containing intermediates.
- Trifluoroethyl group incorporation : Alkylation using 2,2,2-trifluoroethyl halides or Michael addition to α,β-unsaturated systems. Optimization requires monitoring reaction progress via TLC, HPLC, or NMR . Critical parameters include temperature control (e.g., avoiding thermal decomposition of the trifluoroethyl group) and solvent selection (polar aprotic solvents for nucleophilic steps) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Spectroscopy : High-resolution NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. FT-IR for carbonyl (C=O) and amine (N-H) group validation .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–280 nm) for purity assessment. Use buffered mobile phases (e.g., ammonium acetate pH 6.5) to enhance separation .
- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
Q. How do structural features like the trifluoroethyl group and 3,4-dimethylbenzoyl moiety influence its reactivity?
- Trifluoroethyl group : Enhances metabolic stability and lipophilicity, impacting bioavailability. Its electron-withdrawing nature may reduce nucleophilic attack on adjacent carbonyl groups .
- 3,4-Dimethylbenzoyl moiety : The methyl groups sterically hinder electrophilic substitution on the aromatic ring, directing reactivity to the piperidine nitrogen .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?
- Analog synthesis : Modify the trifluoroethyl group (e.g., replace with -CF₂H or -CH₂CF₃) and the benzoyl substituents (e.g., halogenation or methoxy groups) .
- Biological assays : Use in vitro models (e.g., enzyme inhibition assays for kinases or GPCRs) and compare IC₅₀ values. For example:
| Analog Structure | Modification | IC₅₀ (Target A) | IC₅₀ (Target B) |
|---|---|---|---|
| Parent compound | None | 12 nM | 450 nM |
| CF₂H substitution | -CF₂H | 18 nM | 320 nM |
| 4-Cl benzoyl | Cl at C4 | 8 nM | 600 nM |
| (Adapted from SAR tables in ) |
Q. What computational strategies can predict optimal reaction pathways for synthesizing this compound?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for imidazolidine cyclization .
- Machine learning : Train models on reaction databases to predict solvent/reagent combinations that maximize yield .
Q. How can contradictions in biological activity data across assay platforms be resolved?
- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .
Q. What statistical design-of-experiments (DoE) approaches are suitable for optimizing its synthetic yield?
- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst (mol%) | 5% | 10% |
| Solvent (DMF:H₂O) | 9:1 | 7:3 |
- Response surface methodology (RSM) : Optimize interactions between significant factors to achieve >90% yield .
Q. How does this compound compare structurally and functionally to other imidazolidine derivatives?
- Structural analogs : Compare with compounds bearing pyrazole or thiazolidine cores (e.g., ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]…} from ).
- Functional differences : The trifluoroethyl group may confer higher blood-brain barrier penetration compared to phenyl-substituted analogs .
Q. What strategies identify biological targets for this compound when mechanism-of-action data is limited?
Q. How can stability studies address degradation pathways under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
